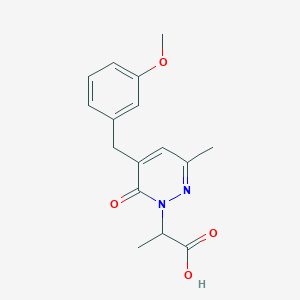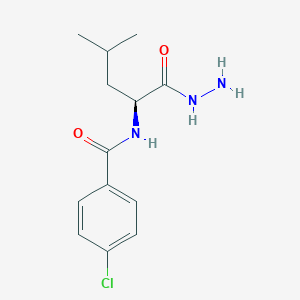
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a hydrazinocarbonyl moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-chlorobenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Hydrazinocarbonyl Group: The benzamide intermediate is then reacted with hydrazine derivatives under controlled conditions to introduce the hydrazinocarbonyl group.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
相似化合物的比较
Similar Compounds
4-Chloro-N-butylcathinone: Shares the chloro and benzamide core but differs in the side chain structure.
1-(4-Fluorophenyl)-2-(isopropylamino)pentan-1-one: Similar in having a substituted benzamide core but with different substituents.
Uniqueness
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral center also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
属性
分子式 |
C13H18ClN3O2 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
4-chloro-N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C13H18ClN3O2/c1-8(2)7-11(13(19)17-15)16-12(18)9-3-5-10(14)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,18)(H,17,19)/t11-/m0/s1 |
InChI 键 |
MCRDSGNQCFLZJH-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)CC(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
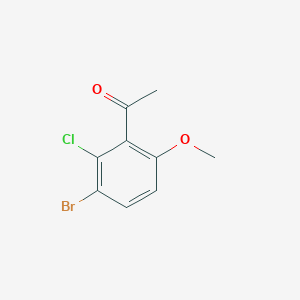
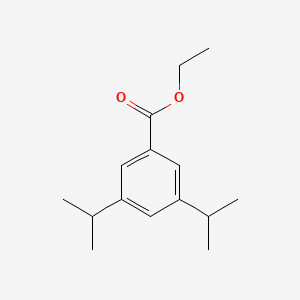

![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
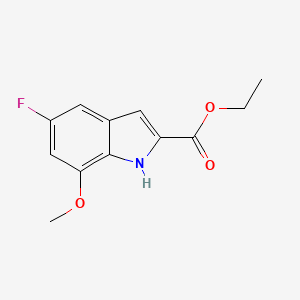

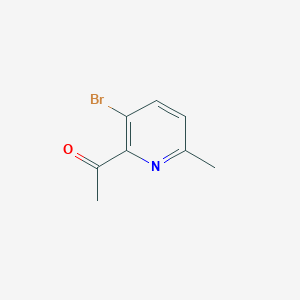

![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
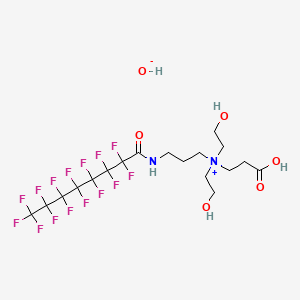
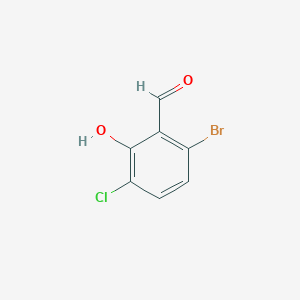
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
